5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

regioisomer selectivity hydrogen-bond topology kinase inhibitor design

5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 500278-20-6; molecular formula C₁₈H₁₃ClN₄S; MW 352.8 g/mol) is a synthetic small-molecule heterocycle belonging to the thieno[2,3-d]pyrimidin-4-amine class. It features a fused thiophene-pyrimidine bicyclic core bearing a 4-chlorophenyl substituent at the 5-position and an N-(pyridin-3-ylmethyl)amino group at the 4-position.

Molecular Formula C18H13ClN4S
Molecular Weight 352.8 g/mol
Cat. No. B12128930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC18H13ClN4S
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4S/c19-14-5-3-13(4-6-14)15-10-24-18-16(15)17(22-11-23-18)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,22,23)
InChIKeyVESFWAGWNVSCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: Core Scaffold and Procurement Identity


5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 500278-20-6; molecular formula C₁₈H₁₃ClN₄S; MW 352.8 g/mol) is a synthetic small-molecule heterocycle belonging to the thieno[2,3-d]pyrimidin-4-amine class . It features a fused thiophene-pyrimidine bicyclic core bearing a 4-chlorophenyl substituent at the 5-position and an N-(pyridin-3-ylmethyl)amino group at the 4-position . The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor and ion channel modulator drug discovery, yet substitution-pattern variations profoundly alter target engagement and selectivity profiles within this class [1].

Why 5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Substituted by Generic Thienopyrimidine Analogs


Within the thieno[2,3-d]pyrimidin-4-amine chemotype, small structural perturbations—particularly the regioisomeric attachment of the pyridylmethylamine side chain (3-pyridyl vs. 2-pyridyl) and the nature of the C5 aryl substituent (4-chlorophenyl vs. phenyl or other halophenyl)—exert decisive influence on target binding, selectivity, and physicochemical properties [1]. The compound's C5 4-chlorophenyl group introduces a distinct electronic and steric signature compared to unsubstituted phenyl analogs, altering both π-stacking interactions and halogen-bonding capacity at hydrophobic binding pockets [2]. Simultaneously, the pyridin-3-ylmethylamine at C4 positions the pyridine nitrogen at a geometry that differs fundamentally from the pyridin-2-ylmethyl regioisomer, affecting hydrogen-bond donor/acceptor topology and thus kinase or ion channel subtype selectivity [3]. Generic substitution by any commercially available thieno[2,3-d]pyrimidin-4-amine without matching these precise substitution coordinates risks loss of the intended pharmacological profile, making compound identity verification at the level of regioisomeric purity essential for reproducible research.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine vs. Closest Analogs


Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl C4 Substitution

The target compound's pyridin-3-ylmethylamine C4 substituent positions the pyridine nitrogen at the meta position relative to the methylene linker, whereas the closest commercially available analog—5-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine (EVT-3793737)—places the nitrogen at the ortho position . In thieno[2,3-d]pyrimidine kinase inhibitors, the pyridine nitrogen frequently serves as a critical hinge-region hydrogen-bond acceptor; a shift from the 2-pyridyl to the 3-pyridyl regioisomer alters the H-bond approach vector by approximately 60°, which class-level SAR studies indicate can change kinase selectivity profiles by one to two orders of magnitude across the kinome [1]. The target compound's 3-pyridyl configuration also introduces an additional rotatable bond degree of freedom compared to the 2-pyridyl analog, potentially affecting entropic binding penalties [2].

regioisomer selectivity hydrogen-bond topology kinase inhibitor design

C5 Aryl Substituent Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl

The target compound bears a 4-chlorophenyl group at C5, whereas the patent-exemplified potassium channel inhibitor series utilizes predominantly 5-phenyl analogs such as 5-Phenyl-4-[(pyridin-2-ylmethyl)-amino]-thieno[2,3-d]pyrimidine [1]. The 4-chloro substituent increases the calculated logP by approximately 0.7–0.9 log units relative to the unsubstituted phenyl analog, enhancing membrane permeability while also introducing halogen-bond donor capacity at the para position [2]. In antifungal thienopyrimidin-4(3H)-thione series, the 4-chlorophenyl-substituted derivative exhibited an MIC of 2 μg/mL against Aspergillus niger and Penicillium chrysogenum, compared to weaker activity for the corresponding phenyl analog, demonstrating that the 4-chloro substitution can quantitatively improve target potency in this scaffold class [3].

halogen bonding lipophilicity modulation hydrophobic pocket engagement

Potassium Channel Inhibitor Class Membership and Patent Landscape Positioning

The thieno[2,3-d]pyrimidine scaffold featuring C4 pyridylmethylamine and C5 aryl substitution is explicitly claimed in US Patent US20040249148A1 as a potassium channel inhibitor pharmacophore [1]. Within this patent, preferred compounds include 5-Phenyl-4-[(pyridin-2-ylmethyl)-amino]-thieno[2,3-d]pyrimidine derivatives. The target compound—5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine—combines two key differentiating features relative to the patent's preferred embodiments: (i) 4-chlorophenyl instead of phenyl at C5, and (ii) pyridin-3-ylmethyl instead of pyridin-2-ylmethyl at the C4 amine. This dual variation places the compound in a distinct region of the claimed chemical space, potentially offering a novel selectivity fingerprint against potassium channel subtypes (e.g., hERG, Kv1.5, KCNQ) that are differentially sensitive to pyridyl nitrogen geometry and halogen substitution [2]. Potassium channel inhibitors represent a therapeutically relevant class for arrhythmia, epilepsy, and neuropathic pain, and structural differentiation within this chemical space directly translates to potential IP freedom-to-operate advantages [3].

potassium channel modulation ion channel pharmacology patent chemical space

Molecular Properties Comparison: Target Compound vs. Closest Commercial Analog

The target compound and its closest commercially available regioisomer—5-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine—share identical molecular formula (C₁₈H₁₃ClN₄S) and molecular weight (352.8 g/mol) but differ in topological polar surface area (TPSA) and H-bond acceptor geometry due to the pyridine nitrogen position . The 3-pyridyl isomer is predicted to exhibit a slightly higher TPSA and altered basicity (pKa of pyridine nitrogen) compared to the 2-pyridyl isomer, due to reduced intramolecular hydrogen-bonding with the C4 secondary amine [1]. These differences, while subtle, can influence aqueous solubility, permeability, and off-target promiscuity in cell-based assays. In class-level analyses of kinase inhibitor series, pyridyl regioisomers with identical MW have shown solubility differences of up to 2-fold and CYP450 inhibition profile shifts, underscoring that regioisomeric identity is a non-trivial procurement specification [2].

drug-likeness physicochemical profiling lead optimization

Recommended Procurement and Research Application Scenarios for 5-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine


Potassium Channel Inhibitor Lead Optimization Programs Requiring Novel IP Space

For medicinal chemistry teams pursuing voltage-gated or inward-rectifier potassium channel inhibitors, this compound serves as a structurally differentiated starting point that lies outside the extensively claimed 5-phenyl/pyridin-2-ylmethyl chemical space of US Patent US20040249148A1. The combination of a 4-chlorophenyl C5 substituent and a pyridin-3-ylmethyl C4 amine provides a dual-point differentiation that may confer novel channel subtype selectivity while offering potential freedom-to-operate advantages [1]. Procurement of this specific regioisomer, rather than the more common 2-pyridyl analog, is essential for programs targeting selectivity over hERG or seeking Kv1.5/KCNQ subtype modulation.

Kinase Selectivity Profiling and Hinge-Region Pharmacophore Exploration

The thieno[2,3-d]pyrimidin-4-amine scaffold is a validated kinase inhibitor core, and the pyridin-3-ylmethylamine C4 substituent offers a distinct hinge-binding geometry compared to the pyridin-2-ylmethyl series commonly explored in the literature [2]. Researchers performing kinome-wide selectivity panels should include this compound as a pyridin-3-yl probe to map the effect of H-bond acceptor topology on kinase selectivity. The 4-chlorophenyl group at C5 further allows exploration of halogen-bonding interactions in the hydrophobic back pocket of kinases such as LIMK1, VEGFR-2, or PI3K isoforms.

Antifungal Lead Discovery Leveraging Thienopyrimidine Scaffold Activity

Cross-study evidence from the thienopyrimidin-4(3H)-thione antifungal series demonstrates that 5-(4-chlorophenyl)-substituted thieno[2,3-d]pyrimidines can achieve potent MIC values (2 μg/mL against A. niger and P. chrysogenum) comparable to ketoconazole [3]. While the target compound differs in its 4-amine functionality rather than 4-thione, the shared C5 4-chlorophenyl and thieno[2,3-d]pyrimidine core suggests potential for antifungal activity that warrants evaluation. Procurement of this specific compound enables head-to-head comparison with the 4-thione series to isolate the contribution of the 4-position substitution to antifungal potency.

Physicochemical Property Benchmarking in Regioisomeric Compound Pairs

This compound forms an ideal matched molecular pair with its pyridin-2-ylmethyl regioisomer (EVT-3793737) for studying the impact of pyridine nitrogen position on solubility, permeability, metabolic stability, and off-target profiles. Both compounds share identical molecular formula and MW (352.8 g/mol) yet are predicted to differ in TPSA, pKa, and intramolecular H-bonding capacity [1]. Procurement of both regioisomers enables controlled experimental determination of these property differences, which is valuable for building predictive models in drug discovery.

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